Cas no 91799-08-5 (5-bromo-6-methoxy-2,3-dihydro-1H-indene)

5-Bromo-6-methoxy-2,3-dihydro-1H-indene is a substituted indane derivative featuring a bromine atom at the 5-position and a methoxy group at the 6-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its functional groups enable further derivatization. The bromine moiety offers a reactive site for cross-coupling reactions, while the methoxy group enhances electron density, influencing reactivity patterns. Its rigid, partially saturated structure contributes to stability, making it suitable for applications requiring controlled stereochemistry. The compound is typically handled under inert conditions to preserve its reactivity.
5-bromo-6-methoxy-2,3-dihydro-1H-indene structure
91799-08-5 structure
Product name:5-bromo-6-methoxy-2,3-dihydro-1H-indene
CAS No:91799-08-5
MF:C10H11BrO
MW:227.097742319107
CID:4319172

5-bromo-6-methoxy-2,3-dihydro-1H-indene Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene, 5-bromo-2,3-dihydro-6-methoxy-
    • 5-bromo-6-methoxy-2,3-dihydro-1H-indene

5-bromo-6-methoxy-2,3-dihydro-1H-indene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-95810645-2.5g
5-bromo-6-methoxy-2,3-dihydro-1H-indene
91799-08-5 95%
2.5g
$2316.0 2023-10-28
Enamine
BBV-95810645-10.0g
5-bromo-6-methoxy-2,3-dihydro-1H-indene
91799-08-5 95%
10.0g
$3687.0 2022-12-04
Enamine
BBV-95810645-5.0g
5-bromo-6-methoxy-2,3-dihydro-1H-indene
91799-08-5 95%
5.0g
$2933.0 2022-12-04
Enamine
BBV-95810645-5g
5-bromo-6-methoxy-2,3-dihydro-1H-indene
91799-08-5 95%
5g
$2933.0 2023-10-28
Enamine
BBV-95810645-10g
5-bromo-6-methoxy-2,3-dihydro-1H-indene
91799-08-5 95%
10g
$3687.0 2023-10-28
Enamine
BBV-95810645-1.0g
5-bromo-6-methoxy-2,3-dihydro-1H-indene
91799-08-5 95%
1.0g
$1117.0 2022-12-04
Enamine
BBV-95810645-1g
5-bromo-6-methoxy-2,3-dihydro-1H-indene
91799-08-5 95%
1g
$1117.0 2023-10-28

Additional information on 5-bromo-6-methoxy-2,3-dihydro-1H-indene

Introduction to 5-bromo-6-methoxy-2,3-dihydro-1H-indene (CAS No. 91799-08-5)

5-bromo-6-methoxy-2,3-dihydro-1H-indene, identified by its CAS number 91799-08-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of indene derivatives, which are known for their diverse biological activities and structural versatility. The presence of both bromine and methoxy substituents on the indene core enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structural framework of 5-bromo-6-methoxy-2,3-dihydro-1H-indene consists of a benzene ring fused with a cyclopentane ring, with the bromine atom and methoxy group strategically positioned to influence its electronic properties and potential interactions with biological targets. This arrangement not only contributes to its stability but also opens up numerous possibilities for further functionalization, which is a critical aspect in medicinal chemistry.

In recent years, there has been a growing interest in indene derivatives due to their reported pharmacological effects. Studies have demonstrated that these compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The bromine substituent, in particular, has been shown to enhance binding affinity to certain enzymes and receptors, making it an attractive feature for drug design.

One of the most compelling aspects of 5-bromo-6-methoxy-2,3-dihydro-1H-indene is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop novel scaffolds that mimic natural products and have shown promise in preclinical studies. The methoxy group, for instance, can be easily modified through various chemical transformations, such as nucleophilic substitution or ether cleavage, allowing for the creation of diverse derivatives with tailored properties.

Recent advancements in computational chemistry have further enhanced the understanding of how 5-bromo-6-methoxy-2,3-dihydro-1H-indene interacts with biological systems. Molecular modeling studies have revealed that this compound can bind to specific pockets on target proteins, potentially modulating their activity. These insights have guided the design of more potent analogs with improved pharmacokinetic profiles.

The synthesis of 5-bromo-6-methoxy-2,3-dihydro-1H-indene itself is an intriguing process that highlights the ingenuity of organic chemists. Traditional methods often involve multi-step sequences starting from readily available precursors like indene or its derivatives. The introduction of bromine at the 5-position and methoxy at the 6-position typically requires careful control of reaction conditions to ensure high selectivity and yield. Advances in catalytic systems have made these transformations more efficient and environmentally friendly.

In the context of drug discovery, 5-bromo-6-methoxy-2,3-dihydro-1H-indene serves as a versatile scaffold for exploring new therapeutic avenues. Its structural features allow it to be incorporated into libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) campaigns have identified several promising hits derived from this core structure, which are now being optimized further in collaboration with medicinal chemists.

The role of 5-bromo-6-methoxy-2,3-dihydro-1H-indene extends beyond academic research; it also finds applications in industrial settings where novel materials and fine chemicals are synthesized. Its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes), where indene derivatives contribute to efficient light emission.

As our understanding of molecular interactions continues to evolve, so does the potential of 5-bromo-6-methoxy-2,3-dihydro-1H-indene. Emerging technologies like CRISPR-Cas9 gene editing and artificial intelligence-driven drug design are expected to accelerate the discovery process by rapidly identifying new applications for this compound and its derivatives.

In conclusion,5-bromo-6-methoxy-2,3-dihydro-1H-indene (CAS No. 91799-08-5) is a multifaceted compound with significant implications in pharmaceutical research and chemical synthesis. Its structural features and reactivity make it an invaluable tool for developing new drugs and materials. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing scientific knowledge and innovation.

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